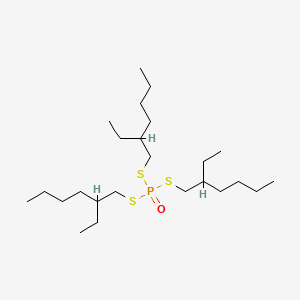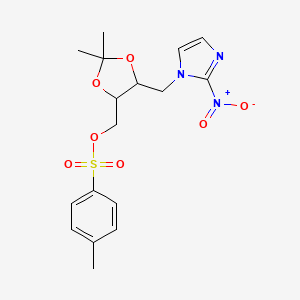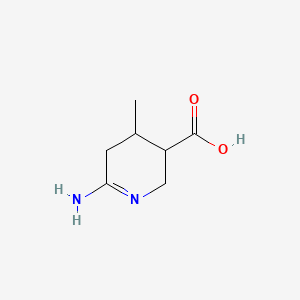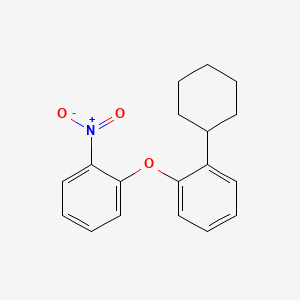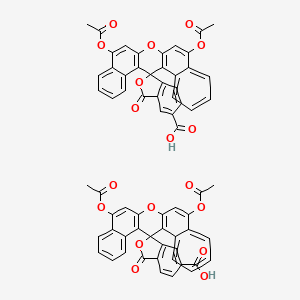![molecular formula C9H7NO5 B574975 5-Nitro-2,3-dihydro-1-benzo[b]furan-6-carboxylic acid CAS No. 172093-38-8](/img/structure/B574975.png)
5-Nitro-2,3-dihydro-1-benzo[b]furan-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-2,3-dihydro-1-benzo[b]furan-6-carboxylic acid (NBFC) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a heterocyclic compound that contains a furan ring and a carboxylic acid group. Synthesis of NBFC is possible through different methods, and it has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 5-Nitro-2,3-dihydro-1-benzo[b]furan-6-carboxylic acid is not fully understood, but it is believed to act through the inhibition of DNA synthesis and the induction of cell cycle arrest in cancer cells. Additionally, 5-Nitro-2,3-dihydro-1-benzo[b]furan-6-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
5-Nitro-2,3-dihydro-1-benzo[b]furan-6-carboxylic acid has been shown to have a significant inhibitory effect on the growth of cancer cells, making it a promising candidate for cancer treatment. Additionally, 5-Nitro-2,3-dihydro-1-benzo[b]furan-6-carboxylic acid has been shown to have anti-inflammatory and antimicrobial properties, making it a potential candidate for the treatment of inflammatory diseases and infections. However, further research is needed to fully understand the biochemical and physiological effects of 5-Nitro-2,3-dihydro-1-benzo[b]furan-6-carboxylic acid.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Nitro-2,3-dihydro-1-benzo[b]furan-6-carboxylic acid in lab experiments is its potential therapeutic applications, including its use as an anti-inflammatory, antimicrobial, and anticancer agent. Additionally, 5-Nitro-2,3-dihydro-1-benzo[b]furan-6-carboxylic acid is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 5-Nitro-2,3-dihydro-1-benzo[b]furan-6-carboxylic acid in lab experiments is the lack of information on its toxicity and side effects, which may limit its potential clinical applications.
Orientations Futures
There are several future directions for the research on 5-Nitro-2,3-dihydro-1-benzo[b]furan-6-carboxylic acid, including the investigation of its toxicity and side effects, the development of more efficient synthesis methods, and the exploration of its potential clinical applications. Additionally, further research is needed to fully understand the mechanism of action of 5-Nitro-2,3-dihydro-1-benzo[b]furan-6-carboxylic acid and its biochemical and physiological effects. Overall, 5-Nitro-2,3-dihydro-1-benzo[b]furan-6-carboxylic acid is a promising compound that has the potential to be developed into a therapeutic agent for various diseases.
Méthodes De Synthèse
5-Nitro-2,3-dihydro-1-benzo[b]furan-6-carboxylic acid can be synthesized through various methods, including the reaction of 5-nitrofurfural with malonic acid in the presence of piperidine, followed by decarboxylation. Another method involves the reaction of 5-nitrofurfural with ethyl acetoacetate in the presence of piperidine, followed by decarboxylation. The yield of 5-Nitro-2,3-dihydro-1-benzo[b]furan-6-carboxylic acid through these methods is around 50-60%.
Applications De Recherche Scientifique
5-Nitro-2,3-dihydro-1-benzo[b]furan-6-carboxylic acid has been studied for its potential therapeutic applications, including its use as an anti-inflammatory, antimicrobial, and anticancer agent. It has been shown to have a significant inhibitory effect on the growth of cancer cells in vitro, making it a promising candidate for cancer treatment. Additionally, 5-Nitro-2,3-dihydro-1-benzo[b]furan-6-carboxylic acid has been studied for its anti-inflammatory and antimicrobial properties, making it a potential candidate for the treatment of inflammatory diseases and infections.
Propriétés
IUPAC Name |
5-nitro-2,3-dihydro-1-benzofuran-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO5/c11-9(12)6-4-8-5(1-2-15-8)3-7(6)10(13)14/h3-4H,1-2H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYUVEYBNDRJGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C21)[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-2,3-dihydro-1-benzo[b]furan-6-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



